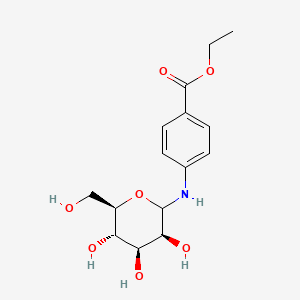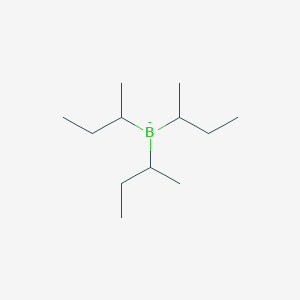
4-(D-Mannopyranosylamino)benzoic Acid Ethyl Ester; Ethyl p-Aminobenzoate-N-D-mannose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl p-Aminobenzoate-N-D-mannose can be synthesized through the esterification of p-aminobenzoic acid with ethanol, followed by the glycosylation of the resulting ethyl p-aminobenzoate with D-mannose. The esterification reaction typically involves refluxing p-aminobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid . The glycosylation step can be achieved using a glycosyl donor, such as D-mannose, under acidic or basic conditions .
Industrial Production Methods
Industrial production of ethyl p-aminobenzoate involves the reduction of ethyl p-nitrobenzoate using various reducing agents, such as ammonium sulfide, tin and alcoholic hydrochloric acid, or catalytic hydrogenation with platinum oxide . The glycosylation step can be scaled up using automated reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl p-Aminobenzoate-N-D-mannose undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester functional groups, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as ammonium sulfide, tin and alcoholic hydrochloric acid, or platinum oxide are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl p-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl p-Aminobenzoate-N-D-mannose has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of ethyl p-aminobenzoate-N-D-mannose involves its interaction with molecular targets and pathways. The D-mannose moiety can inhibit bacterial adhesion by mimicking the urothelial barrier function, thereby preventing bacterial colonization and infection . The ethyl p-aminobenzoate moiety acts as a local anesthetic by blocking sodium channels in nerve cells, preventing the transmission of pain signals .
Comparaison Avec Des Composés Similaires
Ethyl p-Aminobenzoate-N-D-mannose can be compared with other similar compounds, such as:
Benzocaine: Ethyl p-aminobenzoate, used as a local anesthetic.
D-Mannose: A simple sugar used to prevent urinary tract infections by inhibiting bacterial adhesion.
Lidocaine: Another local anesthetic with a different chemical structure but similar function.
Ethyl p-Aminobenzoate-N-D-mannose is unique due to its combined properties of inhibiting bacterial adhesion and providing local anesthesia, making it a compound of interest for further research and development .
Propriétés
Formule moléculaire |
C15H21NO7 |
|---|---|
Poids moléculaire |
327.33 g/mol |
Nom IUPAC |
ethyl 4-[[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate |
InChI |
InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10-,11-,12+,13+,14?/m1/s1 |
Clé InChI |
FREAPVFREJJKCA-JABUTEAWSA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)NC2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13407441.png)




![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13407470.png)







